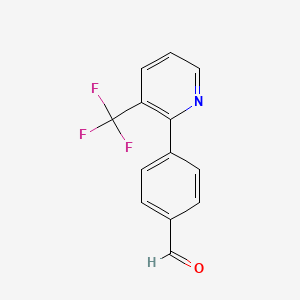

4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

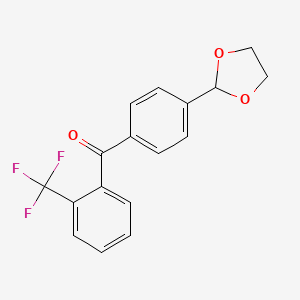

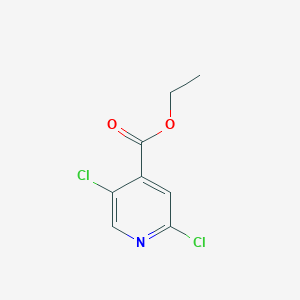

The compound 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a chemical that features a benzaldehyde group attached to a pyridine ring substituted with a trifluoromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of substituted benzaldehydes with other reagents. For instance, the synthesis of 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives from 2-(1-pyrrolyl)benzaldehyde involves a Lewis acid-catalyzed reaction followed by treatment with acetic anhydride . Similarly, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde through a multi-step process including acetal reaction, nucleophilic reaction, and hydrolysis reaction indicates the versatility of benzaldehyde derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex and is often characterized using various spectroscopic methods. For example, a study on a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative provided detailed structural information through X-ray diffraction and spectroscopic methods, and theoretical calculations using DFT . This suggests that a similar approach could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Chemical reactions involving benzaldehyde derivatives can be quite diverse. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde suggests that the reactivity of the aldehyde group can be influenced by substituents on the pyridine ring . Additionally, the condensation of 4-pyridinecarboxaldehyde with aminobenzoic acids indicates that aldehydes can participate in condensation reactions to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. For example, the study of 4-pyridinecarboxaldehyde revealed insights into its planar structure, internal rotation barrier, and photochemistry, which are important for understanding its reactivity and stability . These findings can be extrapolated to predict the properties of this compound, such as its potential for photochemical reactions and the influence of the trifluoromethyl group on its electronic properties.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Optical Properties

A study by Percino et al. (2014) synthesized a compound from the reaction between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde. This compound, known as PPyPAN, showed significant differences in molecular conformation and solid-state properties in its two polymorphic forms. Their study focused on the molecular structure, packing properties, and intermolecular interactions to understand the emission properties of these polymorphs, revealing unique optical features for both phases (Percino et al., 2014).

Synthesis of Water-Soluble Aldehydes

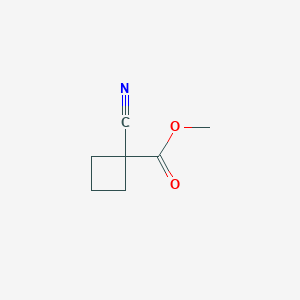

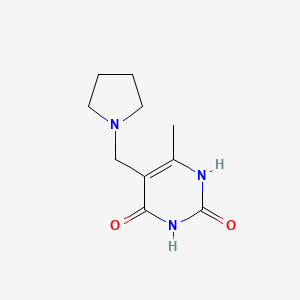

In another research by Zhang et al. (2018), 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs, was synthesized. This process involved a reaction with commercially available terephthalaldehyde through steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction. This work contributes significantly to the development of new antitumor drugs (Zhang et al., 2018).

Metalation and Functionalization

Research by Cottet et al. (2004) involved the conversion of compounds like 3-chloro-2-(trifluoromethyl)pyridine into carboxylic acids. This work is significant in the field of organic synthesis, where functionalization of molecules is crucial for developing new chemical entities (Cottet et al., 2004).

Photophysical Properties of Carbazole-based Molecules

Altinolcek et al. (2021) synthesized molecules with a structure of D-π-A, where 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde acted as an electron acceptor unit. This study is significant for understanding intramolecular charge transfer properties and tuning chemical structures for targeted optical properties (Altinolcek et al., 2021).

Catalysis in Chemical Synthesis

The research by Perozo-Rondón et al. (2006) demonstrated the use of alkaline carbons as catalysts in the condensation of benzaldehyde with ethyl cyanoacetate. This method is environmentally friendly and significant for the synthesis of intermediates with medical applications (Perozo-Rondón et al., 2006).

Chemosensors for pH

Dhawa et al. (2020) explored compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde as fluorescent chemosensors for pH, which could effectively discriminate between normal cells and cancer cells. This research contributes to the field of biomedical sensing and diagnostics (Dhawa et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde”, have been increasingly used in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including “this compound”, is expected to increase in the future .

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWILOUASOAOPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649788 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847446-85-9 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)